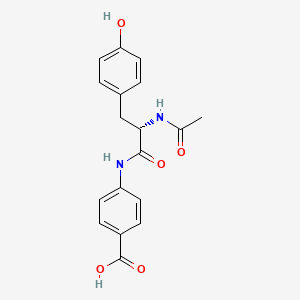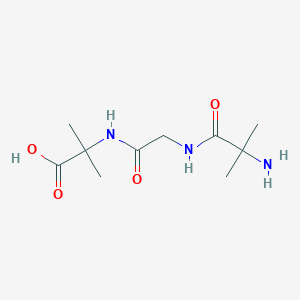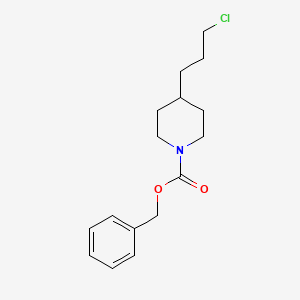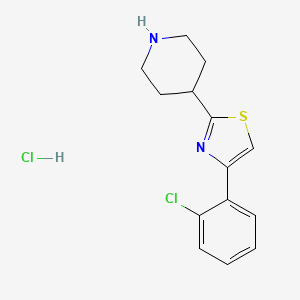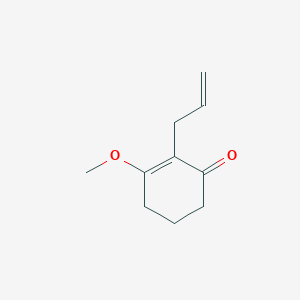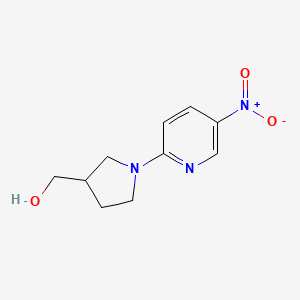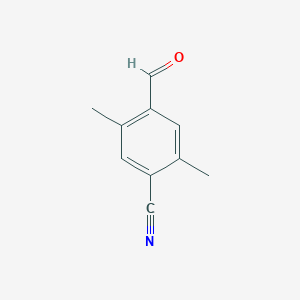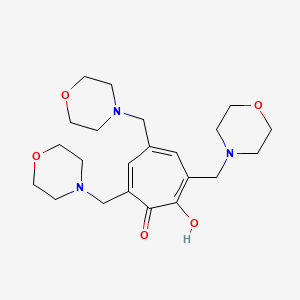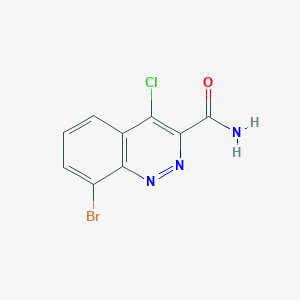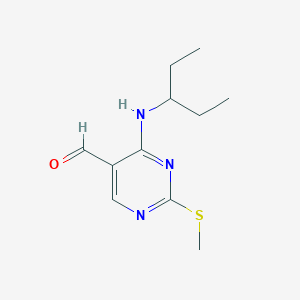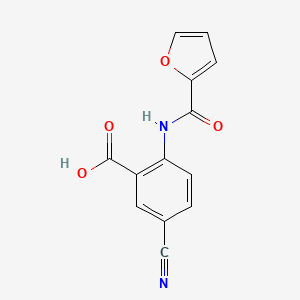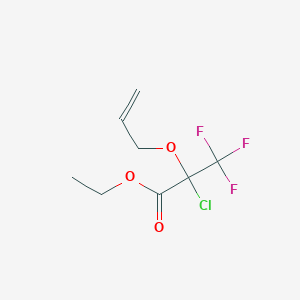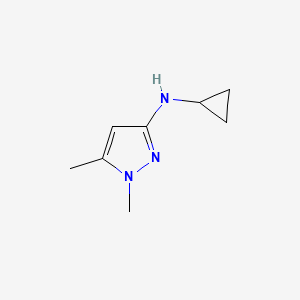![molecular formula C15H17NO3 B13965913 5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione CAS No. 190330-15-5](/img/structure/B13965913.png)
5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione is a spirocyclic compound that features a unique structure combining an indole moiety with a cyclohexane ring. This compound is part of the spiro-oxindole family, known for their significant biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro-oxindole derivatives, including 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione, often involves a 1,3-dipolar cycloaddition reaction. This method typically uses isatin derivatives and dipolarophiles under mild conditions to form the spirocyclic structure . The reaction conditions may include the use of catalysts such as Lewis acids to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of spiro-oxindole compounds can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione can undergo various chemical reactions, including:
Reduction: This reaction can modify the spirocyclic structure, potentially leading to new derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: These compounds modulate muscarinic serotonin receptors.
Uniqueness: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione stands out due to its unique spirocyclic structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
190330-15-5 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C15H17NO3/c1-2-19-11-3-4-13-12(9-11)15(14(18)16-13)7-5-10(17)6-8-15/h3-4,9H,2,5-8H2,1H3,(H,16,18) |
Clave InChI |
BPVAKWYRDKQQRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(=O)C23CCC(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


